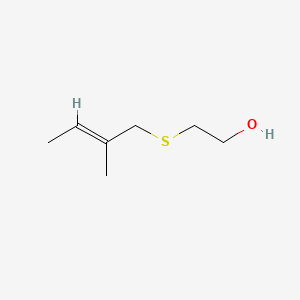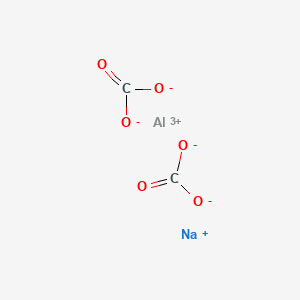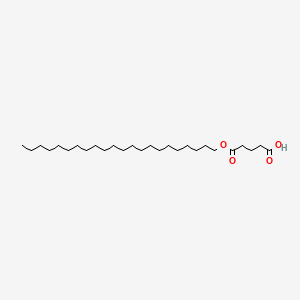
Docosyl hydrogen glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl hydrogen glutarate: is a chemical compound with the molecular formula C27H52O4 and a molecular weight of 440.6994 g/mol . It is an ester derived from glutaric acid and docosanol, characterized by its long aliphatic chain and functional groups that make it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Docosyl hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Glutaric acid and docosanoic acid.
Reduction: Docosyl alcohol and glutaric acid derivatives.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Docosyl hydrogen glutarate is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers .
Biology: In biological research, it is used to study the interactions of long-chain esters with biological membranes and their effects on membrane fluidity .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emollient properties .
Wirkmechanismus
Docosyl hydrogen glutarate exerts its effects primarily through its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Docosanol: A long-chain alcohol used in antiviral treatments.
Glutaric acid: A dicarboxylic acid used in the synthesis of polymers and resins.
Docosyl acetate: An ester with similar long-chain properties but different functional groups.
Uniqueness: Docosyl hydrogen glutarate is unique due to its combination of a long aliphatic chain and ester functional group, providing distinct physicochemical properties that make it suitable for specific applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
94278-12-3 |
|---|---|
Molekularformel |
C27H52O4 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
5-docosoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-31-27(30)24-22-23-26(28)29/h2-25H2,1H3,(H,28,29) |
InChI-Schlüssel |
CNMJKGUUEVNWNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


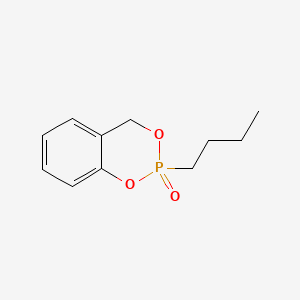

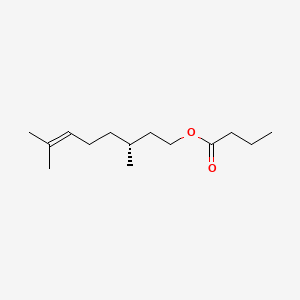
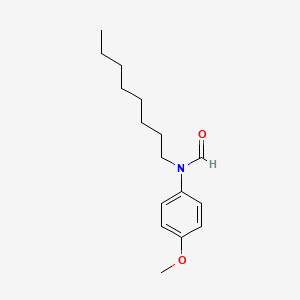
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
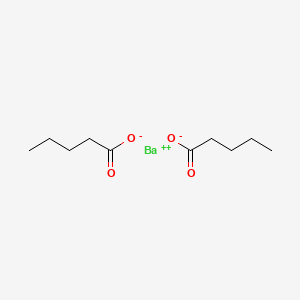
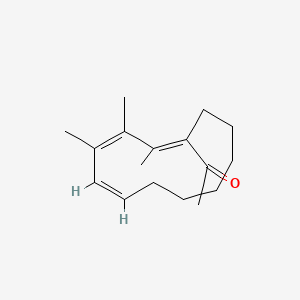
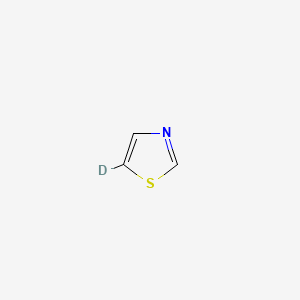


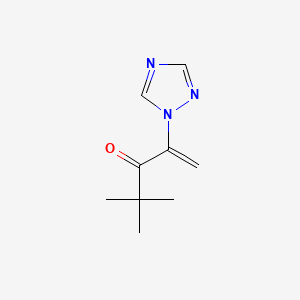
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
